![molecular formula C10H6BrN3 B13130265 8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
8-bromo-3H-pyrazolo[3,4-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-3H-pyrazolo[3,4-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 8th position and a pyrazole ring fused to a quinoline structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3H-pyrazolo[3,4-c]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out in a tetrahydrofuran solvent medium, yielding the desired pyrazoloquinoline derivatives with good efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-3H-pyrazolo[3,4-c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Condensation Reactions: It can undergo condensation reactions with various reagents to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, chloroform, and various nucleophiles. Reaction conditions typically involve the use of solvents like tetrahydrofuran and the application of heat to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents at the 8th position, while cyclization reactions can produce more complex fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-bromo-3H-pyrazolo[3,4-c]quinoline involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrazoloquinoline have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
8-bromo-3H-pyrazolo[3,4-c]quinoline can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]quinoline: Another pyrazoloquinoline derivative with different substitution patterns and biological activities.
Pyrazolo[4,3-c]quinolin-3,4-dione:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H6BrN3 |
|---|---|
Peso molecular |
248.08 g/mol |
Nombre IUPAC |
8-bromo-3H-pyrazolo[3,4-c]quinoline |
InChI |
InChI=1S/C10H6BrN3/c11-6-1-2-9-7(3-6)8-4-13-14-10(8)5-12-9/h1-5H,(H,13,14) |
Clave InChI |
WEPQATIGNIOCNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C3C(=C2C=C1Br)C=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
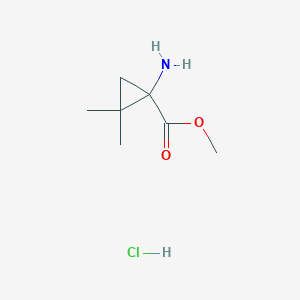



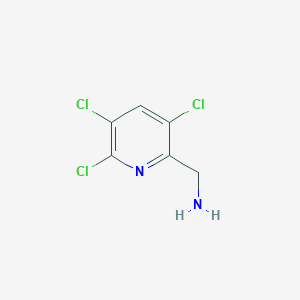
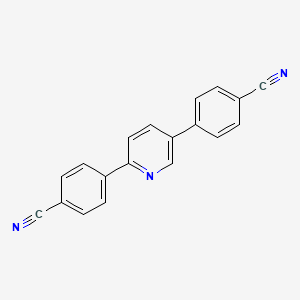


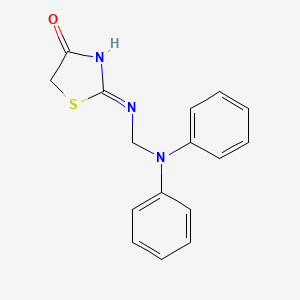
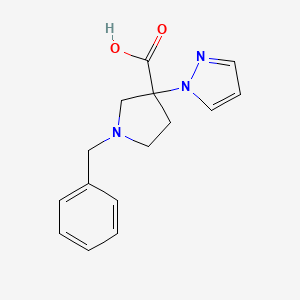
![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
